Indisulam's Differential Sensitivity Profile Across Tumor Cell Lines vs. In-Class Aryl Sulfonamides
Indisulam exhibits a unique and wide-ranging sensitivity profile across cancer cell lines, with IC50 values varying significantly based on cellular context. A key differentiator is the pronounced sensitivity of hematopoietic and lymphoid (HL) lineage cancer cells compared to those from other lineages, a pattern not uniformly shared by all SPLAMs (SPLicing inhibitor sulfonAMides). In a broad survey of over 800 cancer cell lines, HL cancer cells demonstrated markedly higher sensitivity to Indisulam [1]. This lineage-specific sensitivity correlates directly with DCAF15 mRNA expression levels and gene copy number variation, providing a predictive biomarker for efficacy [1]. This contrasts with the activity profile of tasisulam, which was clinically active in melanoma but failed to show the same level of differentiation in hematologic models [2].
| Evidence Dimension | Lineage-specific sensitivity |
|---|---|
| Target Compound Data | Hematopoietic and lymphoid (HL) lineage cells more sensitive than other lineages |
| Comparator Or Baseline | Tasisulam (in-class analog) |
| Quantified Difference | Indisulam shows HL lineage-selective sensitivity correlating with DCAF15 expression; tasisulam's primary clinical activity was in melanoma, not HL malignancies. |
| Conditions | Survey of >800 cancer cell lines |
Why This Matters
This evidence guides researchers to select Indisulam over other SPLAMs for studies involving hematologic malignancies or for experiments where DCAF15 expression is a known variable, ensuring the use of the most context-appropriate tool compound.
- [1] Han T, Goralski M, Gaskill N, et al. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. 2017;356(6336):eaal3755. View Source
- [2] Hamid O, Sosman JA, Lawrence DP, et al. A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma. Cancer. 2014;120(14):2016-2024. View Source
